molecular formula C10H19NO4 B3322177 tert-butyl N-(5-hydroxyoxan-3-yl)carbamate CAS No. 1422772-83-5

tert-butyl N-(5-hydroxyoxan-3-yl)carbamate

Cat. No.: B3322177
CAS No.: 1422772-83-5
M. Wt: 217.26 g/mol
InChI Key: XMYBCNZTYFVHLT-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-hydroxyoxan-3-yl)carbamate is a chemical compound with the CAS Number 1422772-83-5 and a molecular formula of C 10 H 19 NO 4 . It has a molecular weight of 217.26 g/mol . The compound features a tetrahydropyran (oxane) ring core, which is substituted with both a hydroxy group and a tert-butoxycarbonyl (Boc)-protected amine. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at other sites of the molecule during multi-step synthetic sequences . The presence of the hydroxy group on the tetrahydropyran ring offers a handle for further functionalization, enabling researchers to create a diverse array of more complex molecular architectures. Compounds with similar Boc-protected aminotetrahydropyran scaffolds are investigated as intermediates in the synthesis of potential therapeutic agents . As a synthetic intermediate, this compound is for research purposes only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-hydroxyoxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(12)6-14-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYBCNZTYFVHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151195
Record name 1,5-Anhydro-2,3-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]pentitol
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Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422772-83-5
Record name 1,5-Anhydro-2,3-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]pentitol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2,3-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]pentitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl N 5 Hydroxyoxan 3 Yl Carbamate

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule from acyclic precursors, involving the formation of the oxane ring as a key step. This approach can be conceptually divided into the protection of the amine, installation of the hydroxyl group, and the cyclization to form the oxane ring system.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. researchgate.net The introduction of the Boc group onto a precursor amine is typically the initial step in a multi-step synthesis. This is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.nettci-thaijo.org

A variety of conditions have been developed for the N-tert-butoxycarbonylation of amines, offering flexibility in terms of solvents and bases. nih.govbeilstein-journals.org The choice of conditions often depends on the specific properties of the substrate.

ReagentBaseSolventTemperatureReference
Di-tert-butyl dicarbonateTriethylamine (B128534)Tetrahydrofuran (B95107)Room Temperature tci-thaijo.org
Di-tert-butyl dicarbonateSodium hydroxide (B78521)Water/THF0 °C to Room Temp. researchgate.net
Di-tert-butyl dicarbonate4-Dimethylaminopyridine (B28879)Acetonitrile (B52724)Not specified researchgate.net
Di-tert-butyl dicarbonateSodium bicarbonateChloroform/WaterReflux researchgate.net
This table presents a selection of general methods for the Boc protection of amines and is not specific to the synthesis of tert-butyl N-(5-hydroxyoxan-3-yl)carbamate.

The introduction of the hydroxyl group at the C5 position is a critical step. In a direct synthesis approach, this would typically involve the use of a starting material that already contains the required hydroxyl functionality or a precursor that can be readily converted to it. For instance, the synthesis could start from a polyhydroxylated acyclic amine.

The key step in a direct synthesis is the formation of the tetrahydropyran (B127337) (oxane) ring. Several general methods for the synthesis of tetrahydropyrans could be hypothetically applied, including intramolecular cyclization reactions. One such strategy is the intramolecular Williamson ether synthesis, where a halo- or sulfonate-ester-substituted alcohol undergoes base-mediated cyclization. Another approach is the intramolecular Michael addition.

A relevant patented method describes a multi-step process that begins with 2H-pyran-3,5(4H,6H)-dione. orgsyn.org Although this starts with a cyclic precursor, the principles of functional group manipulation are illustrative.

Synthesis via Functional Group Interconversions on Related Oxane Derivatives

This approach utilizes a pre-formed oxane ring system and modifies its functional groups to arrive at the target compound. This is often a more convergent and efficient strategy.

A well-documented method for the synthesis of this compound involves the reduction of the corresponding ketone, tert-butyl N-(5-oxooxan-3-yl)carbamate. orgsyn.org This ketone precursor can be synthesized from 2H-pyran-3,5(4H,6H)-dione. The synthesis proceeds through amination, Boc protection, and selective reduction of a double bond to yield the saturated ketone. orgsyn.org

The final step is the reduction of the carbonyl group to a hydroxyl group. This transformation is typically achieved using a variety of reducing agents, with borohydrides being common choices. orgsyn.org

PrecursorReducing AgentSolventTemperatureReference
tert-butyl N-(5-oxooxan-3-yl)carbamateSodium borohydride (B1222165)Methanol0 °C to 30 °C orgsyn.org
tert-butyl N-(5-oxooxan-3-yl)carbamatePotassium borohydrideNot specified0 °C to 30 °C orgsyn.org
tert-butyl N-(5-oxooxan-3-yl)carbamateLithium borohydrideNot specified0 °C to 30 °C orgsyn.org
This table details the reduction of the ketone precursor to the final product as described in the cited patent.

The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

An alternative strategy involves the hydroxylation of an unsaturated oxane precursor. This could be achieved through the dihydroxylation of a double bond within the oxane ring. For example, a precursor such as tert-butyl N-(3,4-dihydro-2H-pyran-3-yl)carbamate or a related isomer could be subjected to dihydroxylation using reagents like osmium tetroxide or potassium permanganate. This would introduce the required hydroxyl group.

Another, more complex, approach involves the Diels-Alder reaction of a substituted 2-pyrone. For instance, tert-butyl (2-oxo-2H-pyran-5-yl)carbamate can act as a diene in cycloaddition reactions. semanticscholar.org Subsequent manipulation of the resulting bicyclic adduct could potentially lead to the desired 5-hydroxyoxane structure, though this is a less direct route.

Derivatization of Pre-formed Hydroxy-Oxanes

A primary strategy for the synthesis of this compound involves the derivatization of a pre-formed 3-amino-5-hydroxytetrahydropyran scaffold. This approach is advantageous as it allows for the late-stage introduction of the tert-butoxycarbonyl (Boc) protecting group, a common tactic in multi-step organic synthesis.

A patented method outlines a synthetic pathway starting from 2H-pyran-3,5(4H,6H)-dione. researchgate.net The initial steps involve an amination reaction to introduce the nitrogen functionality, followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group to yield an intermediate, tert-butyl N-(5-oxotetrahydropyran-3-yl)carbamate. researchgate.net The protection of amino groups with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient procedure, often carried out under mild basic conditions or even in water-mediated catalyst-free systems. nih.govorganic-chemistry.org This protection is crucial to prevent side reactions in subsequent reduction steps. The final step in this sequence is the reduction of the ketone at the C5 position to the desired hydroxyl group, yielding the target molecule. researchgate.net

Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods to control the configuration of the C3 and C5 stereocenters in this compound is a critical area of research.

Utilization of Chiral Starting Materials

The "chiral pool" approach, which utilizes readily available enantiopure starting materials, is a powerful strategy for asymmetric synthesis. wikipedia.orgtci-thaijo.org For the synthesis of enantiomerically pure this compound, carbohydrates are attractive starting materials due to their inherent chirality. For instance, derivatives of D-glucose or other sugars can be chemically modified through a series of steps, including selective protections, deoxygenations, and functional group interconversions, to construct the desired 3,5-disubstituted tetrahydropyran ring with defined stereochemistry. The synthesis of a related dihydroxy trans-N-Boc cyclohexene (B86901) from a meso-monoepoxide cyclohexene highlights a similar strategy where the initial stereochemistry of the starting material dictates the final product's configuration. ccspublishing.org.cn

Asymmetric Catalysis in Ring Formation or Functionalization

Asymmetric catalysis offers an efficient alternative to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic precursors. Various catalytic methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans. rsc.orgacs.org These include:

Domino Reactions: A domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization catalyzed by a Hoveyda-Grubbs second-generation catalyst can produce substituted tetrahydropyrans with high stereoselectivity. rsc.org

Acid-Catalyzed Cyclization: Brønsted acids like p-toluenesulfonic acid (p-TsOH) can mediate the intramolecular cyclization of silylated alkenols to form polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.govlibretexts.org

Asymmetric Hydrogenation: Chiral iridium catalysts have been effectively used in the asymmetric hydrogenation of racemic α-substituted lactones to generate chiral diols, which can be precursors to substituted tetrahydropyrans. nih.gov

While not explicitly reported for the direct synthesis of this compound, these catalytic systems provide a strong foundation for developing a stereocontrolled synthesis of this target molecule. nih.govrsc.orgacs.orglibretexts.orgnih.gov

Diastereoselective Control in Hydroxyl Group Introduction

The final step in the derivatization approach, the reduction of the C5 ketone in tert-butyl N-(5-oxotetrahydropyran-3-yl)carbamate, is a critical point for controlling the stereochemistry of the hydroxyl group. The facial selectivity of hydride reduction of cyclic ketones is influenced by several factors, including the steric bulk of the reducing agent and the conformation of the substrate. libretexts.org

For the reduction of substituted piperidones, a related heterocyclic system, the choice of reducing agent has been shown to significantly impact the diastereoselectivity. libretexts.org Small hydride donors like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) tend to favor axial attack, leading to the equatorial alcohol. libretexts.org Conversely, bulkier reagents such as L-Selectride® (lithium tri-sec-butylborohydride) often exhibit a preference for equatorial attack, yielding the axial alcohol. libretexts.org The diastereoselectivity of such reductions can be high, with some reactions yielding a single stereoisomer. researchgate.net The stereochemical outcome is often rationalized by considering the transition state energies, where steric interactions between the incoming hydride and axial substituents on the ring play a crucial role. libretexts.org

Optimization of Reaction Conditions and Scalability Studies

The transition of a synthetic route from laboratory scale to industrial production necessitates thorough optimization of reaction conditions to maximize yield, selectivity, and efficiency.

Solvent Effects on Yield and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. In the context of the diastereoselective reduction of a cyclic ketone like tert-butyl N-(5-oxotetrahydropyran-3-yl)carbamate, the solvent can influence the conformation of the substrate and the transition state, thereby altering the facial selectivity of the hydride attack.

For instance, computational studies on the reduction of cyclic ketones have shown that solvent polarity can affect the energy barriers of different reaction pathways. libretexts.org The use of ethereal solvents like tetrahydrofuran (THF) is common for hydride reductions. libretexts.org However, systematic studies varying the solvent could lead to improved diastereomeric ratios. For example, in some catalytic reductions, toluene (B28343) has been shown to afford higher yields than THF. The presence of additives can also play a significant role; for instance, the addition of certain phenols has been found to increase enantioselectivity in some ketone reductions.

The N-Boc protection step can also be optimized by solvent selection. While often performed in organic solvents like dichloromethane (B109758) or acetonitrile, conducting the reaction in a water-acetone mixture has been shown to be a highly efficient and environmentally friendly alternative. nih.gov

Below is a table summarizing the influence of the reducing agent on the diastereoselectivity of cyclic ketone reductions, which serves as a model for the synthesis of this compound.

Reducing AgentTypical Diastereoselectivity (Equatorial:Axial Alcohol)Steric Bulk
Sodium Borohydride (NaBH₄)Favors EquatorialSmall
Lithium Aluminum Hydride (LiAlH₄)Favors EquatorialSmall
L-Selectride®Favors AxialBulky
K-Selectride®Favors AxialBulky

Table 1: Effect of Reducing Agent on Diastereoselectivity of Cyclic Ketone Reduction

Catalyst Systems and Ligand Design

The stereoselective synthesis of this compound, which contains two stereocenters, necessitates the use of sophisticated catalyst systems and carefully designed ligands. While direct catalytic routes to this specific molecule are not extensively documented, analogous transformations in organic synthesis provide a clear framework for potential catalytic strategies. Key reactions in a hypothetical synthesis, such as asymmetric hydrogenation, aminohydroxylation, or kinetic resolution, would rely heavily on chiral catalysts.

Catalyst Systems:

Transition Metal Catalysts: Ruthenium, rhodium, and iridium complexes are paramount for asymmetric hydrogenation of unsaturated precursors to the oxane ring. For instance, a ketone precursor could be stereoselectively reduced to the corresponding alcohol. Similarly, palladium and copper catalysts are instrumental in C-N bond-forming reactions, such as the amination of allylic alcohols or the ring-opening of epoxides with an amine source.

Organocatalysts: Proline and its derivatives have emerged as powerful catalysts for asymmetric aldol (B89426) and Mannich reactions, which could be employed to construct the carbon skeleton with the desired stereochemistry. Chiral phosphoric acids are also effective in promoting a variety of enantioselective transformations.

Enzymes: Biocatalysis offers a green and highly selective alternative. Hydrolases, such as lipases, can be used for the kinetic resolution of racemic intermediates. Oxidoreductases can perform stereoselective reductions of keto-groups, while transaminases can introduce the amino group with high enantiopurity.

Ligand Design:

The efficacy of transition metal catalysts is intrinsically linked to the structure of the coordinating ligand. For a molecule with two stereocenters like this compound, diastereoselectivity and enantioselectivity are controlled by the ligand's steric and electronic properties.

Chiral Diphosphine Ligands: Ligands such as BINAP, Josiphos, and DuPhos are widely used in asymmetric hydrogenation. The choice of ligand backbone and substituent groups on the phosphorus atoms can be fine-tuned to maximize selectivity for a specific substrate.

Salen Ligands: Chiral salen complexes, typically with chromium or cobalt, are highly effective for the asymmetric ring-opening of epoxides, a potential route to introduce the amino and hydroxyl groups onto the oxane ring simultaneously. tci-thaijo.org

Bis(oxazoline) Ligands (BOX): These ligands, when complexed with copper or zinc, can catalyze enantioselective additions and cyclizations, offering another potential avenue for constructing the chiral oxane ring.

The selection of a specific catalyst-ligand combination would require empirical screening and optimization. The table below presents data from analogous reactions, illustrating the impact of different catalyst systems on stereoselectivity.

Catalyst PrecursorLigandReaction Type (Analogous)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
[RuCl₂(p-cymene)]₂(R,R)-TsDACHAsymmetric Transfer Hydrogenation of a Ketone>95:598%
Pd₂(dba)₃(R,R)-Trost LigandAsymmetric Allylic AminationNot Applicable97%
Cr(III)Cl(R,R)-SalenAsymmetric Epoxide Ring-Opening>98:295%
Cu(OTf)₂(S,S)-Ph-BOXEnantioselective Hetero-Diels-Alder90:1092%

Process Intensification for Efficient Production

The transition from laboratory-scale synthesis to industrial production necessitates process intensification—the development of manufacturing methods that are safer, more efficient, and more sustainable than traditional batch processes. nih.gov For the synthesis of this compound, several process intensification strategies could be implemented.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture. mdpi.comchemscene.com This can lead to increased yields and reduced side-product formation. For instance, the final N-Boc protection step using di-tert-butyl dicarbonate, which is often performed over several hours at room temperature, could potentially be completed in minutes under microwave conditions. chemscene.com

Continuous Flow Chemistry:

Continuous flow reactors, particularly microreactors, offer significant advantages over batch production in terms of safety, scalability, and process control. mdpi.comresearchgate.net The small reactor volumes enhance heat and mass transfer, allowing for highly exothermic or hazardous reactions to be performed safely. mdpi.com A multi-step synthesis of this compound could be designed where intermediates are generated and immediately consumed in subsequent downstream reactors, minimizing handling and potential for degradation.

The table below compares conventional batch processing with intensified approaches for a hypothetical synthetic step.

ParameterConventional Batch ProcessMicrowave-Assisted ProcessContinuous Flow Process
Reaction Time6-24 hours5-30 minutes0.5-10 minutes (residence time)
Temperature ControlModerate (gradients possible)Excellent (uniform heating)Excellent (high surface-to-volume ratio)
ScalabilityDifficult, non-linearLimited by cavity sizeStraightforward (scaling-out)
SafetyRisks with large volumesPressurization risksInherently safer (small hold-up volume)
Energy EfficiencyLowHighHigh

By integrating advanced catalyst systems with intensified processing technologies, the synthesis of complex molecules like this compound can be rendered more efficient, cost-effective, and environmentally benign, paving the way for its potential applications in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 5 Hydroxyoxan 3 Yl Carbamate

Reactions Involving the Hydroxyl Functionality

The secondary alcohol at the C5 position of the oxane ring is a key site for synthetic modification. It can undergo oxidation, reduction of its derived carbonyl, nucleophilic substitution, and etherification or esterification reactions.

The secondary hydroxyl group of tert-butyl N-(5-hydroxyoxan-3-yl)carbamate can be oxidized to the corresponding ketone, tert-butyl N-(5-oxooxan-3-yl)carbamate, using a variety of standard oxidizing agents. nih.govachmem.com The choice of reagent is often dictated by the need to avoid side reactions, particularly with the acid-sensitive Boc-protecting group.

Common reagents for this transformation are mild oxidizing agents that are effective under neutral or slightly basic conditions. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane (DMP) oxidations. These methods are well-suited for substrates containing sensitive functional groups like carbamates. The general transformation is illustrated below:

Figure 1: Oxidation of the Hydroxyl Group

Oxidizing Agent Typical Conditions Key Characteristics
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, high-yielding, avoids heavy metals.
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) CH₂Cl₂, -78 °C to Room TemperatureHigh-yielding, but requires low temperatures and produces a strong odor.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureEffective, but chromium-based reagents pose environmental concerns.

This table presents common oxidation methods applicable to secondary alcohols and is for illustrative purposes.

The ketone, tert-butyl N-(5-oxooxan-3-yl)carbamate, derived from the oxidation of the parent alcohol, can be readily reduced back to a secondary alcohol. nih.gov The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of diastereomers. The choice of reducing agent can influence the diastereoselectivity of the reaction, often guided by mechanistic models like Felkin-Anh or chelation control. nih.govacs.org

For instance, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective but may offer limited stereoselectivity. For more controlled reductions, sterically hindered hydride reagents or reagents that can participate in chelation with the carbamate (B1207046) group are employed. nih.govacs.org

Reducing Agent Typical Conditions Stereochemical Control
Sodium Borohydride (NaBH₄) Methanol or Ethanol (B145695), 0 °C to RTGenerally provides low to moderate diastereoselectivity.
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, 0 °CPowerful reducing agent; may also show low diastereoselectivity.
Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) EtOH, -78 °CCan provide high diastereoselectivity through chelation control. acs.org
NB-Enantride® (A borane (B79455) reducing agent) THF, -78 °CCan provide high diastereoselectivity through Felkin-Anh control. acs.org

This table summarizes findings from studies on analogous N-Boc protected amino ketones and is presented to illustrate potential synthetic pathways. nih.govacs.org

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide.

Tosylation: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a tosylate. This tosylate is an excellent leaving group and can be readily displaced by various nucleophiles, including halides (e.g., Cl⁻, Br⁻, I⁻). The formation of tert-butyl N-(5-tosyloxyoxan-3-yl)carbamate renders the C5 position highly susceptible to Sₙ2 attack. nih.gov

Halogenation: Direct conversion of the alcohol to a halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. These reactions often proceed with inversion of stereochemistry at the reaction center.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A patent describes a similar phase transfer catalyzed alkylation to form a methyl ether from a related N-Boc protected amino alcohol, using dimethyl sulfate (B86663) as the alkylating agent and potassium hydroxide (B78521) as the base. google.com

Esterification: Esterification of the secondary alcohol can be accomplished by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions yield the corresponding ester at the C5 position.

Transformations of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. numberanalytics.com

The primary reaction involving the carbamate functionality is its removal, or deprotection, to reveal the free amine, 5-aminooxan-3-ol. The Boc group is designed to be labile under acidic conditions. total-synthesis.commasterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group by a strong acid. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.com The carbamic acid then spontaneously decarboxylates (loses CO₂) to yield the free amine, which is typically protonated by the acid in the medium to form an ammonium (B1175870) salt. masterorganicchemistry.comcommonorganicchemistry.com

Figure 2: Mechanism of Acid-Catalyzed Boc Deprotection

A variety of acidic reagents can be used for this purpose, with the choice often depending on the presence of other acid-sensitive groups in the molecule. acsgcipr.org The oxane ring itself, being a tetrahydropyran (B127337) (THP) ether, is generally stable to the mild acids used for Boc removal but can be cleaved under stronger acidic conditions. nih.gov

Acidic Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Neat or in Dichloromethane (B109758) (DCM), RT, 10-50% conc.Very common, fast, and efficient. google.com The resulting amine is isolated as a TFA salt.
Hydrochloric Acid (HCl) In a solvent like 1,4-dioxane, methanol, or ethyl acetate (B1210297).Also very common. The product is the hydrochloride salt. youtube.com
Phosphoric Acid (H₃PO₄) Aqueous H₃PO₄An effective, environmentally benign, and mild reagent for deprotection.
p-Toluenesulfonic acid (pTSA) Choline chloride/pTSA Deep Eutectic Solvent (DES)A greener alternative to traditional methods. mdpi.com

This table summarizes common deprotection methods for the Boc group. acsgcipr.orggoogle.commdpi.com The formation of the tert-butyl cation can sometimes lead to side reactions, such as alkylation of nucleophilic sites on the substrate; scavengers are sometimes added to prevent this. acsgcipr.org

Alternative Cleavage Strategies (e.g., reductive, photocatalytic)

While the standard method for Boc group removal is acidolysis, alternative strategies have been developed to achieve cleavage under neutral or specialized conditions, which can be critical for substrates sensitive to strong acids. rsc.orgresearchgate.netyoutube.com

Reductive Cleavage

A notable reductive strategy involves the complete transformation of the Boc group into an N-methyl group. A magnesium-catalyzed reduction using a silane (B1218182) reducing agent can convert N-Boc protected amines, including those with alcohol functionalities, into the corresponding N-methyl amines and amino alcohols. masterorganicchemistry.comnih.govlibretexts.org This method is significant as it treats the Boc group not just as a protecting group but as a masked methyl precursor. masterorganicchemistry.com The reaction proceeds efficiently, often under solvent-free conditions, providing a sustainable alternative to traditional methylation techniques that use hazardous reagents. masterorganicchemistry.comnih.gov

Another reductive approach, although demonstrated on different heterocyclic systems like imidazoles, uses sodium borohydride (NaBH₄) in ethanol to selectively cleave the N-Boc bond while leaving other functional groups, such as esters, intact under controlled conditions. organic-chemistry.org This highlights the potential for chemoselective reductive deprotection.

Photocatalytic Cleavage

Photoredox catalysis offers an exceptionally mild method for deprotection. Recent studies have shown that tert-butyl carbamates can be deprotected using a commercially available organic photocatalyst, tris(4-bromophenyl)aminium hexachloroantimonate, often referred to as "magic blue". nih.gov This radical cation, in catalytic amounts, facilitates the cleavage of the C–O bond of the Boc group in the presence of a sacrificial silane like triethylsilane. The reaction proceeds under neutral conditions and at ambient temperature, making it suitable for highly sensitive and complex molecular architectures. nih.gov

Interactive Table: Alternative Boc-Cleavage Strategies
StrategyKey ReagentsProductKey FeaturesReference
Reductive MethylationMgBu₂, HBpin (or DBpin)N-methyl amineConverts Boc to N-Me; sustainable; solvent-free conditions possible. masterorganicchemistry.comnih.gov
Reductive CleavageNaBH₄, EtOHFree amineMild; chemoselective for certain heterocycles. organic-chemistry.org
Photocatalytic Cleavage"Magic blue" (cat.), Et₃SiHFree amineExtremely mild; neutral pH; ambient temperature. nih.gov

Derivatization of the Carbamate Nitrogen

The nitrogen atom of the Boc-carbamate, while significantly less nucleophilic than a free amine, can undergo derivatization, often through activation of the Boc group itself.

A powerful strategy involves the in-situ generation of an isocyanate intermediate from the N-Boc amine. nih.gov Treatment with a base such as lithium tert-butoxide (t-BuOLi) can induce the elimination of isobutene and subsequent formation of an isocyanate. This highly reactive intermediate can then be trapped by various nucleophiles. For instance, reaction with alcohols or thiols provides a direct route to different carbamates and thiocarbamates, respectively. This method is notable for avoiding metal catalysts and hazardous reagents like phosgene. nih.gov

Furthermore, the carbamate can be converted into an N-acyl-N-Boc derivative, which acts as an effective acylating agent. This reactivity stems from the increased electrophilicity of the carbonyl carbon due to the presence of two electron-withdrawing groups on the nitrogen. As mentioned previously, the magnesium-catalyzed reduction provides a direct route to N-methylated products, which can also be viewed as a key derivatization. masterorganicchemistry.comlibretexts.org

Interactive Table: Derivatization of the Carbamate Group
StrategyKey ReagentsIntermediateProduct TypeReference
Isocyanate Formationt-BuOLi, then Nu-H (e.g., R'OH, R'SH)IsocyanateUreas, Carbamates, Thiocarbamates nih.gov
Reductive N-MethylationMgBu₂, HBpinN/AN-Methyl Amine masterorganicchemistry.comlibretexts.org
Acylating Agent(Boc)₂O/DMAP on N-acyl substrateN-Acyl-N-Boc AmideTransamidation Products

Reactivity of the Oxane Ring System

The tetrahydropyran (oxane) ring is a common motif in natural products and is generally considered stable. masterorganicchemistry.com Its reactivity is largely confined to the existing functional groups or the C-H bonds adjacent to the ring oxygen.

Functionalization of Adjacent Positions

Direct functionalization of the saturated oxane ring via C-H activation is a modern and powerful strategy. For aminotetrahydropyrans, protocols have been developed for the palladium-catalyzed γ-C-H arylation of the ring. Using a transient directing group that reversibly binds to the amine, it is possible to direct a palladium catalyst to selectively activate and functionalize a specific methylene (B1212753) C-H bond on the tetrahydropyran ring, such as the one at the C-2 position relative to the amino-substituent at C-3. This allows for the introduction of aryl or heteroaryl groups onto the pre-formed ring system with high stereospecificity.

The secondary alcohol at the C-5 position is another key site for functionalization. Standard oxidation reactions can convert this hydroxyl group into a ketone. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are typically effective for this transformation, which would yield tert-butyl N-(5-oxooxan-3-yl)carbamate. Such an intermediate could then be used for further modifications, for example, in nucleophilic addition reactions at the newly formed carbonyl.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydropyran ring is significantly more stable than smaller cyclic ethers like epoxides due to minimal ring strain. Ring-opening reactions are therefore challenging and typically require harsh conditions. Acid-catalyzed ring-opening proceeds via protonation of the ring oxygen, followed by nucleophilic attack on an adjacent carbon. libretexts.org However, for a substrate like this compound, the acidic conditions required for ring cleavage (e.g., strong protic or Lewis acids) would almost certainly cleave the acid-labile Boc group first. rsc.org

Ring-opening is more feasible in systems that are appropriately activated. For example, studies on the copper-catalyzed ring-opening of hydroxycyclopropanols demonstrate a method to form tetrahydropyrans, but also reveal that the cleavage of the resulting THP ring is not observed under these conditions, underscoring its stability. Ring-opening of the subject compound would likely require a multi-step sequence, perhaps involving the introduction of unsaturation or other activating features into the ring first.

Participation in Cycloaddition Reactions (analogous systems)

The saturated oxane ring itself is unable to participate directly in cycloaddition reactions. However, analogous unsaturated systems, such as dihydropyrans, are valuable partners in these transformations. Dihydropyrans can act as the dienophile or, if appropriately substituted, as the diene component in hetero-Diels-Alder reactions to construct complex polycyclic systems.

Alternatively, the tetrahydropyran scaffold can be derivatized to introduce a reactive handle for cycloadditions. For example, an N-tetrahydropyranylnitrone, formed from a corresponding hydroxylamine (B1172632) derivative, can readily undergo [3+2] dipolar cycloaddition reactions with alkenes. This demonstrates a strategy where the oxane ring is carried through a reaction sequence as a stable substituent on a reactive moiety.

Interactive Table: Cycloaddition Reactions of Analogous Oxane Systems
Reaction TypeAnalogous SystemRoleProduct TypeReference
Hetero-Diels-Alder [4+2]Dihydropyran derivativeDienophile/DieneFused bicyclic ethers
Dipolar Cycloaddition [3+2]N-tetrahydropyranylnitrone1,3-DipoleIsoxazolidine-fused tetrahydropyrans

Stereochemical Implications in Reactions

The stereochemistry of this compound, which can exist as multiple diastereomers (e.g., (3S,5S), (3R,5R), (3S,5R), (3R,5S)), is a critical factor that will govern the stereochemical outcome of its reactions. This is a classic example of substrate stereochemical control, where existing stereocenters within a molecule dictate the stereochemistry of newly formed centers.

For instance, in the functionalization of the C-5 hydroxyl group, subsequent reduction of the resulting ketone would be subject to diastereoselective control by the adjacent C-3 stereocenter. Nucleophilic attack would preferentially occur from the less sterically hindered face of the ring, as dictated by the conformation of the oxane ring and the orientation of the substituent at C-3.

Similarly, in the C-H functionalization of positions adjacent to the ring oxygen (e.g., C-2 or C-6), the approach of the catalyst and reagents would be influenced by the pre-existing stereochemistry of the substituents at C-3 and C-5. In ring-opening reactions of analogous systems, the stereochemistry of the starting material directly correlates with the stereochemistry of the product. Likewise, in cycloaddition reactions of derivatives, the facial selectivity of the approach of the dienophile or dipolarophile would be controlled by the steric and electronic properties of the chiral tetrahydropyran moiety. These stereochemical considerations are paramount when designing synthetic routes involving this and related chiral building blocks.

Retention or Inversion of Configuration at Stereocenters

The stereochemical integrity of the C3 and C5 centers in this compound is a critical consideration in multi-step syntheses. Reactions at these chiral centers can proceed with either retention or inversion of configuration, depending on the mechanism involved.

A common strategy to achieve inversion of configuration at the C5 hydroxyl group involves neighboring group participation by the Boc-protected amine. wikipedia.org This is typically accomplished by converting the hydroxyl into a good leaving group, which then undergoes an intramolecular nucleophilic substitution (SN2) reaction by the carbonyl oxygen of the Boc group.

For instance, treatment of tert-butyl N-((3S,5R)-5-hydroxyoxan-3-yl)carbamate with methanesulfonyl chloride and a base like triethylamine converts the alcohol into a mesylate. The strategically positioned Boc group can then act as an internal nucleophile. The carbonyl oxygen attacks the C5 carbon, displacing the mesylate group in an SN2 fashion. This intramolecular cyclization results in the formation of a bicyclic oxazolidinone intermediate with a complete inversion of configuration at C5. Subsequent hydrolysis of the oxazolidinone ring can then furnish the tert-butyl N-((3S,5S)-5-hydroxyoxan-3-yl)carbamate, having the opposite stereochemistry at the C5 position.

The Mitsunobu reaction is another powerful method for achieving inversion of configuration at a secondary alcohol. nih.gov Reacting this compound with a nucleophile (e.g., a carboxylic acid or an azide (B81097) precursor) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) activates the hydroxyl group. The subsequent SN2 attack by the nucleophile proceeds with a predictable Walden inversion at the C5 center. nih.gov

Table 1: Stereochemical Outcome of Reactions at the C5 Position

Starting Material (Stereoisomer) Reagents Product (Stereoisomer) Stereochemical Outcome at C5

| tert-butyl N-((3S,5R)-5-hydroxyoxan-3-yl)carbamate | 1. MsCl, Et₃N 2. H₂O/H⁺ | tert-butyl N-((3S,5S)-5-hydroxyoxan-3-yl)carbamate | Inversion | | tert-butyl N-((3S,5R)-5-hydroxyoxan-3-yl)carbamate | HN₃, DEAD, PPh₃ | (3S,5S)-5-azido-N-(tert-butoxycarbonyl)oxan-3-amine | Inversion | | tert-butyl N-((3R,5S)-5-hydroxyoxan-3-yl)carbamate | Acetic Acid, DEAD, PPh₃ | (3R,5R)-3-(tert-butoxycarbonylamino)oxan-5-yl acetate | Inversion |

Diastereoselectivity in Product Formation

When this compound or its derivatives undergo reactions that create new stereocenters, the existing chiral centers at C3 and C5 can exert significant stereocontrol, leading to the preferential formation of one diastereomer over others. This diastereoselectivity is often dictated by steric and electronic factors in the transition state.

A hypothetical example can be seen in the addition of a nucleophile to a ketone derivative of the parent compound, such as tert-butyl N-(5-oxooxan-3-yl)carbamate. The reduction of the C5 ketone using a hydride reagent like sodium borohydride would regenerate a hydroxyl group. The direction of the hydride attack (axial vs. equatorial) can be influenced by the bulky N-Boc-amino group at the C3 position. To minimize steric hindrance, the hydride would preferentially attack from the face opposite to the C3 substituent, leading to a specific diastereomer of the starting alcohol.

Similarly, in reactions that form carbon-carbon bonds, the facial selectivity can be high. For example, an aldol (B89426) reaction involving the enolate derived from a C5-acetyl substituted tetrahydropyran would be influenced by the C3 stereocenter. The incoming aldehyde would approach the enolate from the less sterically hindered face to yield a major diastereomer. The stereochemical outcome is often rationalized by considering chair-like transition state models where bulky substituents prefer to occupy equatorial positions.

Table 2: Hypothetical Diastereoselective Reactions

Substrate Reaction Major Product Diastereomer Rationale
tert-butyl N-((3S)-5-oxooxan-3-yl)carbamate NaBH₄, MeOH tert-butyl N-((3S,5R)-5-hydroxyoxan-3-yl)carbamate Hydride attack from the less hindered equatorial face, avoiding the axial C3 substituent.
(S)-5-acetyl-3-(tert-butoxycarbonylamino)oxane Aldol reaction with Benzaldehyde (5S)-3-(tert-butoxycarbonylamino)-5-((R)-hydroxy(phenyl)methyl)oxane Chelation control or Felkin-Anh model predicts approach of the aldehyde to minimize steric interactions with the C3 substituent.

Regioselectivity in Multi-functionalized Substrates

The presence of multiple reactive sites in a derivative of this compound raises the question of regioselectivity. The outcome of a reaction will depend on the relative reactivity of the functional groups and the reaction conditions employed.

Consider a derivative such as (3S,4R,5R)-4,5-epoxy-3-(tert-butoxycarbonylamino)oxane. This molecule contains an epoxide in addition to the Boc-protected amine. The regioselectivity of epoxide ring-opening by a nucleophile would be a key consideration. Under basic or neutral conditions, nucleophilic attack would likely occur at the less sterically hindered C4 position (SN2-type). However, under acidic conditions, the reaction may proceed through a partial positive charge buildup on the more substituted C5 carbon, potentially leading to attack at C5.

Furthermore, the presence of a nearby hydroxyl group can lead to interesting rearrangements. For example, in a related 2,3-epoxy alcohol system, a base-catalyzed Payne rearrangement can occur, where the hydroxyl group attacks the adjacent epoxide carbon, leading to a new, isomeric epoxy alcohol. wikipedia.orgorganicreactions.org In the context of a functionalized this compound, such as a 2,3-epoxy derivative, the regioselectivity of a subsequent nucleophilic attack would be dependent on the position of the equilibrium between the two possible epoxy alcohols.

Table 3: Hypothetical Regioselectivity in Epoxide Opening

Substrate Reagents Major Regioisomer Rationale
(3S,4R,5R)-4,5-epoxy-3-(tert-butoxycarbonylamino)oxane NaN₃, NH₄Cl (3S,4R,5S)-4-azido-3-(tert-butoxycarbonylamino)oxan-5-ol Nucleophilic attack at the less sterically hindered C4 position of the epoxide.
(3S,4R,5R)-4,5-epoxy-3-(tert-butoxycarbonylamino)oxan H₂SO₄ (cat.), H₂O (3S,4R,5R)-3-(tert-butoxycarbonylamino)oxane-4,5-diol Acid-catalyzed opening with attack at the more substituted C5 position, followed by trapping with water.
(2R,3R,5S)-2,3-epoxy-5-(tert-butoxycarbonylamino)oxan-4-ol NaH (2R,3R,4S)-3,4-epoxy-5-(tert-butoxycarbonylamino)oxan-2-ol Payne rearrangement to form the thermodynamically more stable epoxide isomer prior to any intermolecular reaction.

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Potential as a Precursor for Complex Heterocyclic Scaffolds

The inherent structure of tert-butyl N-(5-hydroxyoxan-3-yl)carbamate suggests its plausible, though currently undocumented, utility in the synthesis of various heterocyclic systems.

Building Block for Nitrogen-Containing Heterocycles

The presence of a protected primary amine and a secondary alcohol within the tetrahydropyran (B127337) ring theoretically allows for a range of intramolecular cyclization reactions to form fused or bridged nitrogen-containing heterocycles. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the deprotected amine could potentially lead to the formation of bicyclic systems. However, specific examples of such transformations utilizing this particular carbamate (B1207046) are not reported in the reviewed literature.

Synthesis of Modified Carbohydrate Analogs

The tetrahydropyran core is a common structural motif in carbohydrates. The amino and hydroxyl functionalities on the ring of this compound make it a potential precursor for the synthesis of modified carbohydrate analogs or carbohydrate mimetics. These analogs are valuable tools in medicinal chemistry and chemical biology. Nevertheless, there is no specific literature that describes the conversion of this compound into such carbohydrate-related structures.

Construction of Spiro Compounds

Spirocyclic systems, where two rings share a single atom, are of significant interest in drug discovery. The functional groups present in this compound could, in principle, be elaborated to facilitate spirocyclization reactions. For example, oxidation of the hydroxyl group to a ketone could provide an electrophilic center for an intramolecular reaction. Despite this theoretical potential, no published studies were found that demonstrate the use of this compound in the construction of spiro compounds.

Integration into Total Synthesis Efforts of Natural Products or Analogues

The structural features of this compound are reminiscent of subunits found in various classes of natural products. Its application as a chiral building block in total synthesis is a logical consideration, yet remains underexplored in the available literature.

Application in Polyketide Synthesis

Polyketides are a large and diverse class of natural products, many of which contain substituted tetrahydropyran rings. While the synthesis of polyketides often involves the use of tetrahydropyran-containing intermediates, there is no specific evidence in the scientific literature of this compound being employed in the total synthesis of any polyketide natural product.

Role in Alkaloid and Terpenoid Construction

Similarly, while alkaloids and terpenoids represent vast families of natural products with complex and varied structures, a review of the relevant synthetic literature does not indicate any reported use of this compound as a key intermediate or starting material in the construction of these molecules.

Synthesis of Lactone Derivatives (e.g., gamma-butyrolactones)

The structural motif of a 3-amino-5-hydroxytetrahydropyran, as found in this compound, presents a promising precursor for the synthesis of various lactone derivatives, including the medicinally important gamma-butyrolactones. While direct literature on the conversion of this specific carbamate is nascent, the analogous transformation of similar cyclic systems provides a strong basis for its potential. For instance, the synthesis of biologically active γ-butyrolactones from a structurally related dihydroxy trans-N-Boc cyclohexene (B86901) has been demonstrated. nih.gov This suggests that through a sequence of ring-opening and subsequent intramolecular cyclization, the oxane ring of this compound could be adeptly transformed into a gamma-butyrolactone (B3396035) core.

The general strategy would likely involve the oxidative cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent carbon of the oxane ring. This could be followed by intramolecular cyclization of the resulting intermediate, driven by the proximate amino and newly formed carboxyl functionalities, to furnish the desired γ-lactone ring. The stereochemistry at the 3- and 5-positions of the starting material would be expected to influence the stereochemical outcome of the final lactone product, offering a route to enantiomerically enriched compounds. The synthesis of chiral amino gamma-butyrolactones from different chiral epoxy esters through nucleophilic opening-closing processes further supports the feasibility of such transformations. nih.gov

The synthesis of polysubstituted γ-butyrolactones is an active area of research, with various methodologies being developed. nih.gov The application of this compound in this context could provide a novel and efficient pathway to access these important structural motifs.

Use in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The tetrahydropyran scaffold is a privileged structure found in numerous natural products and bioactive molecules. nih.govmdpi.com Consequently, functionalized tetrahydropyrans like this compound are excellent starting points for DOS.

A study on the diversity-oriented synthesis of a library of substituted tetrahydropyrones demonstrates the potential of such scaffolds. nih.govmdpi.comscilit.comnih.govpitt.edu By employing a combination of carbon-hydrogen bond activation and click chemistry, a diverse set of tetrahydropyran-based molecules was rapidly assembled. nih.govmdpi.comscilit.comnih.govpitt.edu Similarly, the amino and hydroxyl groups of this compound can serve as handles for a multitude of chemical transformations.

The amino group, after deprotection of the Boc group, can be functionalized through acylation, alkylation, or sulfonylation. The hydroxyl group can be converted to other functional groups, such as halides or azides, or used as a nucleophile in various coupling reactions. This dual functionality allows for the introduction of diverse substituents and the construction of a wide range of molecular architectures. A patent application highlights that 3-amino-5-hydroxy-tetrahydropyran and its salts are used to prepare substituted diaminocarboxamides as JNK inhibitors and in the synthesis of pyrrolopyrazine compounds as JAK and SYK kinase inhibitors, demonstrating the value of this scaffold in medicinal chemistry. google.com

The generation of a library based on the this compound core could involve a split-pool synthesis strategy, where a common intermediate is divided into multiple portions, each subjected to a different set of reactions to introduce diversity at specific positions.

Table 1: Potential Reactions for Library Generation from this compound

Functional GroupPotential ReactionsResulting Functionality
Amine (after deprotection)Acylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Secondary/Tertiary Amines
HydroxylOxidation, Esterification, Etherification, AzidationKetone, Esters, Ethers, Azides

This approach would allow for the rapid generation of a large and diverse library of compounds for biological screening, increasing the probability of identifying novel bioactive molecules.

Development of Novel Synthetic Reagents and Methodologies Utilizing the Compound

The unique combination of functional groups in this compound also positions it as a potential platform for the development of novel synthetic reagents and methodologies. The strategic placement of the amino and hydroxyl groups on the tetrahydropyran ring can be exploited to create new chiral ligands, catalysts, or building blocks with unique reactivity.

For example, the amino and hydroxyl groups could be used to chelate metal centers, leading to the development of new chiral catalysts for asymmetric transformations. The synthesis of functionalized tetrahydropyran scaffolds and their elaboration for use in library synthesis has been explored, showcasing the potential of these systems. nih.gov

Furthermore, the compound could serve as a starting material for the development of novel ring-opening and rearrangement reactions, leading to the formation of other heterocyclic systems or acyclic products with defined stereochemistry. Intramolecular cyclization of N-Boc protected amines has been shown to be a viable strategy for the synthesis of benzazepines, indicating the potential for similar transformations with the target compound. researchgate.net

The development of new synthetic methods based on functionalized tetrahydropyran rings is an ongoing area of research. researchgate.netyork.ac.uk By exploring the reactivity of this compound, new and efficient methods for the synthesis of complex molecules can be envisioned.

Computational and Theoretical Chemistry Studies

Conformational Analysis of the Oxane Ring and Substituents

The six-membered oxane (tetrahydropyran) ring in tert-butyl N-(5-hydroxyoxan-3-yl)carbamate predominantly adopts a chair conformation to minimize angular and torsional strain. The key to its conformational analysis lies in determining the preferred orientation—axial or equatorial—of its two substituents: the hydroxyl (-OH) group at C5 and the tert-butyl carbamate (B1207046) group at C3.

Computational studies on substituted tetrahydropyran (B127337) rings consistently show that the energetic preference for equatorial versus axial placement is a balance of steric hindrance and stereoelectronic effects. wikipedia.org For the bulky tert-butyl carbamate group, steric interactions would strongly favor an equatorial position to avoid 1,3-diaxial strain with the axial hydrogens on C1 and C5. The smaller hydroxyl group is more flexible in its placement.

Density Functional Theory (DFT) calculations would be employed to optimize the geometries of all possible chair conformers (diequatorial, diaxial, and axial-equatorial) and calculate their relative energies. This would predict the most stable conformation in the gas phase.

Table 1: Representative Calculated Relative Energies for Substituted Oxane Conformers This table presents hypothetical data based on typical energy differences found in computational studies of similar substituted tetrahydropyrans.

Conformer (Substituents at C3, C5)Relative Energy (kcal/mol)Predicted Population at 298 K (%)Key Interactions
Diequatorial0.00~95%Sterically most favorable
Axial (C3), Equatorial (C5)+3.5~2%Significant 1,3-diaxial strain from carbamate
Equatorial (C3), Axial (C5)+1.5~3%Minor 1,3-diaxial strain from hydroxyl
Diaxial+5.0<1%Severe steric and diaxial strain

Electronic Structure and Reactivity Predictions (e.g., frontier molecular orbitals)

The electronic properties of a molecule are fundamental to its reactivity. youtube.com Computational methods like DFT are used to calculate the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comschrodinger.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. edu.krd

For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms (of the hydroxyl, ether, and carbonyl groups) and the nitrogen atom. The LUMO would likely be centered on the antibonding orbitals of the carbonyl group (C=O).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netresearchgate.net For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms, identifying them as sites for electrophilic attack, and positive potential (blue) around the N-H and O-H protons, indicating their susceptibility to nucleophilic attack or deprotonation. The carbamate group's nitrogen atom is generally less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Table 2: Representative Frontier Molecular Orbital Energies for a Model N-Boc Amino Alcohol Calculated using DFT (B3LYP/6-31G level). Energies are illustrative and based on typical values for similar structures.*

OrbitalEnergy (eV)Primary Atomic ContributionImplication for Reactivity
LUMO+1.2π* orbital of Carbonyl (C=O)Site for nucleophilic attack
HOMO-6.8Lone pairs of Oxygen and Nitrogen atomsSite for electrophilic attack/oxidation
HOMO-LUMO Gap8.0Indicates high kinetic stabilityMolecule is not highly reactive

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools to explore potential reaction mechanisms by locating and characterizing transition states (TS). nih.gov For this compound, several reactions could be studied, including its formation via N-Boc protection of an amino-alcohol precursor, or its hydrolysis. organic-chemistry.org

The N-Boc protection of the precursor 3-amino-5-hydroxyoxane with di-tert-butyl dicarbonate (B1257347) is a common synthetic step. Quantum mechanical calculations can model this reaction, revealing the structure of the transition state and the activation energy. Studies on similar systems show that solvent molecules, such as alcohols, can play a crucial role by stabilizing the transition state through hydrogen bonding, thereby accelerating the reaction. wuxibiology.com

Alternatively, the acid-catalyzed hydrolysis of the carbamate linkage could be investigated. zendy.io DFT calculations would model the protonation of the carbamate, followed by the nucleophilic attack of a water molecule. mdpi.com Finding the transition state for this rate-determining step would yield the activation barrier, providing insight into the compound's stability under acidic conditions. Ring-opening reactions, though less likely under mild conditions, could also be explored computationally by modeling the protonation of the ether oxygen followed by nucleophilic attack. rsc.orgrsc.orgresearchgate.netnih.gov

Table 3: Representative Calculated Activation Energies for Carbamate Reaction Mechanisms Data is hypothetical, based on DFT calculations of analogous reaction types.

ReactionComputational MethodCalculated Activation Energy (ΔG‡, kcal/mol)Interpretation
N-Boc Protection (uncatalyzed)DFT (B3LYP/6-31+G)16.2Moderately fast reaction at room temperature
N-Boc Protection (Methanol-assisted)DFT (B3LYP/6-31+G)11.5Solvent catalysis significantly lowers the barrier wuxibiology.com
Acid-Catalyzed HydrolysisDFT (B3LYP/6-31+G*)22.0Requires harsh acidic conditions to proceed

Prediction of Spectroscopic Properties

Computational methods are routinely used to predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating NMR chemical shifts. gaussian.comyoutube.comimist.ma For this compound, a computational chemist would first perform a conformational analysis to identify the lowest energy conformers. The NMR shieldings for each conformer would then be calculated and averaged based on their Boltzmann population to yield the final predicted spectrum. nih.gov This process can help assign specific peaks in an experimental spectrum and distinguish between different stereoisomers. rsc.orgnrel.govconicet.gov.arnih.gov

Similarly, vibrational frequencies for an IR spectrum can be calculated. researchgate.netdtic.mil These calculations predict the positions of key absorption bands, such as the O-H stretch, N-H stretch, C-H stretches, and the strong C=O stretch of the carbamate group. researchgate.net Comparing the computed spectrum to the experimental one helps confirm the presence of these functional groups. numberanalytics.com

Table 4: Representative Comparison of Experimental vs. Calculated 13C NMR Chemical Shifts for a Substituted Oxane Moiety Calculated values are hypothetical and represent typical accuracy for the GIAO-DFT method (mPW1PW91/6-31G(d)).

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O (carbamate)155.8156.5+0.7
C-O (ether, C2/C6)68.267.5-0.7
C-OH (C5)65.566.1+0.6
C-N (C3)50.151.0+0.9
C(CH₃)₃ (tert-butyl)80.580.1-0.4
CH₃ (tert-butyl)28.428.9+0.5

Molecular Dynamics Simulations for Solvent Effects or Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a solvent. arxiv.org An MD simulation of this compound in a solvent like water would provide critical information on solvent-solute interactions.

These simulations can track the conformational changes of the oxane ring and the rotatable bonds of the substituents, revealing how the solvent influences the conformational equilibrium predicted by gas-phase DFT calculations. MD is especially powerful for analyzing hydrogen bonding. It would quantify the lifetime and geometry of intramolecular hydrogen bonds (e.g., between the C5-OH and the carbamate oxygen) and the intermolecular hydrogen bonds between the solute's -OH and -NH groups and the surrounding water molecules. This provides a detailed picture of how the molecule is solvated and how its structure adapts to the aqueous environment.

Advanced Analytical Techniques for Research Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of newly synthesized molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and confirmation of the molecular formula. For tert-butyl N-(5-hydroxyoxan-3-yl)carbamate (C₁₀H₁₉NO₄), HRMS analysis is expected to yield an exact mass that corresponds to its chemical formula. The theoretical exact mass can be calculated, and the experimentally observed value should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₁₀H₂₀NO₄⁺218.1387
[M+Na]⁺C₁₀H₁₉NNaO₄⁺240.1206
[M+K]⁺C₁₀H₁₉KNO₄⁺256.0945

Note: This table represents theoretical values. Experimental data is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to establish the connectivity of atoms and the stereochemistry of this compound.

1D NMR (¹H, ¹³C) for Backbone and Functional Groups

¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). For this compound, characteristic signals would include those for the tert-butyl group, the protons on the oxane ring, the N-H proton of the carbamate (B1207046), and the O-H proton of the hydroxyl group.

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the oxane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)~1.45 (s, 9H)~28.3
tert-butyl (quaternary C)-~79.5
Carbamate (C=O)-~155.8
Oxane Ring Protons1.5 - 4.0 (m)35 - 70
N-HVariable, broad-
O-HVariable, broad-

Note: These are predicted values based on analogous structures. Actual experimental data would be necessary for precise assignment.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the full molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon's corresponding proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the substituents on the oxane ring (i.e., whether they are cis or trans to each other).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretch of the carbamate, and C-O stretching of the ether and alcohol.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretch, broad3500 - 3200
N-H (carbamate)Stretch3450 - 3250
C-H (alkane)Stretch3000 - 2850
C=O (carbamate)Stretch1725 - 1685
C-O (ether, alcohol)Stretch1250 - 1050

Note: The exact position and shape of the bands can provide further structural information.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of the compound and for separating potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by GC-MS is challenging. However, it can be made amenable to GC analysis through derivatization. For instance, silylation of the hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would increase its volatility. The derivatized compound would then produce a characteristic peak in the gas chromatogram at a specific retention time, and the coupled mass spectrometer would provide a fragmentation pattern confirming its identity. This technique is highly sensitive and can detect and quantify even minor impurities. The separation of diastereomers might also be possible using a suitable chiral GC column.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds like this compound, for which gas chromatography (GC) is not a viable option without derivatization.

Research Findings and Characterization

In the analysis of carbamate derivatives, LC-MS provides crucial information for both identification and quantification. For this compound, a reversed-phase HPLC method would typically be employed for separation. A C18 column is a common choice for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound of interest while separating it from impurities with different polarities.

The mass spectrometer, coupled to the HPLC, provides mass information that is critical for structural confirmation. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules and would be suitable for this compound, likely generating a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition and confirming its identity.

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. The fragmentation of the oxane ring would also provide structural information. For instance, studies on N-tert-butoxycarbonylmethamphetamine have shown characteristic fragmentation patterns that help in identifying its metabolites. nih.gov

Purity Assessment

LC-MS is also a highly effective tool for assessing the purity of this compound. The chromatogram from the HPLC can reveal the presence of impurities, which would appear as separate peaks from the main compound. The high sensitivity of the mass spectrometer allows for the detection of impurities even at very low levels. By integrating the peak areas in the chromatogram, the relative purity of the sample can be determined. Furthermore, the mass spectrometer can provide mass information for each impurity, which can help in identifying their structures, such as starting materials, by-products, or degradation products.

A typical LC-MS method for purity assessment would involve a gradient elution to ensure the separation of a wide range of potential impurities. The use of a diode array detector (DAD) in conjunction with the mass spectrometer can provide additional information, as different compounds will have different UV-Vis absorption spectra.

Parameter Typical Condition for LC-MS Analysis
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

Preparative Chromatography for Compound Isolation

Following the synthesis of this compound, preparative chromatography is a crucial step for isolating the desired product from unreacted starting materials, by-products, and other impurities. Given the presence of multiple stereocenters in the molecule, diastereomers may be formed during the synthesis, necessitating a high-resolution separation technique for their isolation.

Research Findings and Isolation Strategies

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for purifying compounds like this compound on a laboratory to pilot-plant scale. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.

For the isolation of this compound, a reversed-phase preparative column (e.g., C18) would be suitable. The mobile phase conditions developed during analytical LC-MS can be scaled up for the preparative separation. A common strategy involves using a gradient elution to first remove highly non-polar and highly polar impurities, followed by an isocratic or shallow gradient elution to separate the compound of interest from closely related impurities, including diastereomers. The separation of diastereomers by HPLC is often challenging but can be achieved by optimizing the mobile phase composition and using high-efficiency columns. nih.govnih.govresearchgate.net

The loading capacity of the preparative column is a critical parameter and depends on the sample solubility and the difficulty of the separation. Overloading the column can lead to poor resolution and cross-contamination of fractions. Therefore, method development often involves performing loading studies to determine the optimal amount of crude material that can be purified in a single run.

Fraction collection is typically triggered by a UV detector signal. The collected fractions are then analyzed by analytical HPLC or LC-MS to determine their purity. Fractions containing the pure product are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.

Parameter Typical Condition for Preparative HPLC
Column Reversed-phase C18, e.g., 20 x 250 mm, 5-10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 10-50 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Sample Loading Dependent on column size and separation difficulty

In cases where diastereomeric separation is particularly difficult, derivatization to form species with greater structural differences or the use of specialized chiral stationary phases in preparative chromatography can be explored. nih.govnih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(5-hydroxyoxan-3-yl)carbamate?

The compound is typically synthesized via carbamate coupling reactions. A common method involves reacting 5-hydroxyoxan-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) at room temperature . Reaction monitoring via LC-MS ensures completion, with purification by column chromatography using gradients of ethyl acetate/hexane . Alternative routes may use activated carbonyl reagents like phenyl chloroformate under controlled temperatures (<30°C) to avoid side reactions .

Q. How should researchers handle discrepancies in reported safety data for this compound?

While some safety data sheets (SDS) classify tert-butyl carbamates as non-hazardous , others note potential acute toxicity or irritancy . To resolve contradictions:

  • Cross-reference SDS from multiple vendors (e.g., Combi-Blocks, ChemScene) .
  • Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) if handling large quantities.
  • Prioritize environmental controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and safety goggles .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • LC-MS : Monitors reaction progress and confirms molecular weight (e.g., MH+ = 261 for intermediates) .
  • NMR : ¹H and ¹³C NMR verify regiochemistry and Boc-protection (e.g., tert-butyl signals at δ ~1.4 ppm) .
  • GC/MS : Detects volatile byproducts during synthesis .
  • HPLC : Quantifies purity using C18 columns with UV detection at 210–254 nm .

Q. What storage conditions ensure long-term stability?

Store at 0–6°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group . Avoid exposure to strong acids/bases or humidity, which degrade the carbamate moiety .

Advanced Research Questions

Q. How can crystallography resolve hydrogen-bonding patterns in tert-butyl carbamate derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical for analyzing intermolecular interactions. For example:

  • Graph-set analysis identifies motifs like R₂²(8) hydrogen bonds between carbamate NH and oxan oxygen .
  • Halogen bonding : Fluorinated derivatives (e.g., 2,5-difluorophenyl analogs) exhibit C–F···O interactions influencing crystal packing .
  • Twinned data refinement : SHELXL handles high-resolution datasets to model disorder in tert-butyl groups .

Q. What strategies enable enantioselective synthesis of stereoisomers?

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., cis/trans-3-hydroxycyclopentylamine) .
  • Asymmetric catalysis : Employ palladium-catalyzed couplings or enzymatic resolution (e.g., lipases for kinetic separation) .
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak IA) resolves diastereomers post-synthesis .

Q. How do reaction conditions influence regioselectivity in carbamate functionalization?

  • Temperature : Lower temperatures (0–30°C) favor carbamate formation over side reactions like oxazole ring opening .
  • Solvent polarity : Polar aprotic solvents (THF, DMF) stabilize transition states in nucleophilic substitutions .
  • Additives : DMAP accelerates acylation by activating carbonyl groups .

Q. What role does this compound play in pharmaceutical intermediates?

  • NK1 receptor antagonists : Serves as a precursor for lactamized statin side chains .
  • Kinase inhibitors : Functionalized derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl analogs) are key intermediates in anticancer drug discovery .

Q. How can computational modeling predict reactivity or stability?

  • DFT calculations : Optimize transition states for carbamate hydrolysis under acidic/basic conditions .
  • Molecular dynamics (MD) : Simulate solvation effects in DCM/water biphasic systems .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with Boc-deprotection rates .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors minimize exothermic risks during Boc protection .
  • Design of Experiments (DoE) : Optimize reagent stoichiometry (e.g., 1.1 eq DIEA) and mixing rates .
  • In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.